molecular formula C6H9NS2 B182108 5-ethyl-2-(methylthio)Thiazole CAS No. 196500-11-5

5-ethyl-2-(methylthio)Thiazole

Cat. No.: B182108
CAS No.: 196500-11-5
M. Wt: 159.3 g/mol
InChI Key: QTTVADZTRGEBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-(methylthio)thiazole is a sulfur and nitrogen-containing heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. As a member of the thiazole family, this moiety is a versatile building block and a critical scaffold in medicinal chemistry due to its privileged structure found in numerous bioactive molecules . Thiazole derivatives are extensively investigated for their wide spectrum of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The structural motif of the thiazole ring is a cornerstone in the development of novel therapeutic agents, featuring prominently in FDA-approved drugs and candidates under clinical and pre-clinical investigation . The specific substitution pattern of ethyl and methylthio groups on the thiazole core in this compound makes it a particularly valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize it to synthesize and optimize new chemical entities, aiming to develop treatments for pathological conditions such as drug-resistant tumors, inflammatory diseases, and microbial infections . Its mechanism of action in research settings often involves interacting with biological targets like enzymes and receptors, potentially inhibiting or modulating their function, which is crucial for probing biochemical pathways . This product is strictly labeled For Research Use Only . It is intended for use in a controlled laboratory setting by qualified researchers and is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196500-11-5

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

5-ethyl-2-methylsulfanyl-1,3-thiazole

InChI

InChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3

InChI Key

QTTVADZTRGEBEQ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)SC

Canonical SMILES

CCC1=CN=C(S1)SC

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 2 Methylthio Thiazole and Its Structural Analogs

Foundational Synthetic Strategies for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several robust methods being established over the years. These strategies provide the fundamental framework for synthesizing a wide array of thiazole derivatives, including 5-ethyl-2-(methylthio)thiazole.

Hantzsch-Type Cyclocondensation Reactions

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole core. researchgate.net This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. scilit.com The process is known for its simplicity and generally high yields. scilit.com

In the context of synthesizing this compound, the Hantzsch reaction would involve two key starting materials:

An α-haloketone to provide the C4 and C5 atoms of the ring and their substituents. For a 5-ethyl substituent, a suitable reactant would be 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone.

A sulfur-containing nucleophile that provides the S1, C2, and N3 atoms. To achieve the 2-(methylthio) group, a derivative of dithiocarbamic acid, such as S-methyl dithiocarbamate (B8719985), is used instead of a simple thioamide.

The reaction proceeds through an initial S-alkylation of the dithiocarbamate by the α-haloketone, followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. A general, catalyst-free procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles involves refluxing dithiocarbamates and α-halocarbonyl compounds in water. bepls.com

Table 1: Reactants for Hantzsch Synthesis of this compound

Ring Position Substituent Required Precursor
C2 -(S)CH₃ S-Methyl dithiocarbamate
C4 -H 1-Halo-2-butanone

Thiourea-Mediated Cyclization Approaches

Thiourea (B124793) is a common and versatile reagent in thiazole synthesis, often employed in Hantzsch-type reactions to produce 2-aminothiazoles. youtube.com The synthesis of a 2-(methylthio) derivative via this route is typically a two-step process. First, a 2-amino-5-ethylthiazole intermediate is synthesized by reacting 1-halo-2-butanone with thiourea.

Once the 2-aminothiazole (B372263) is formed, the amino group must be converted to a methylthio group. This transformation can be accomplished through a Sandmeyer-type reaction. The 2-amino group is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt intermediate. This unstable intermediate can then be reacted with a sulfur nucleophile, such as sodium methylthiolate (NaSMe) or dimethyl disulfide (MeSSMe), to introduce the methylthio group at the C2 position.

This multi-step approach allows for the versatile use of widely available thiourea to access a range of 2-substituted thiazoles beyond just the amino derivatives.

Metal-Catalyzed Coupling Reactions in Thiazole Synthesis

Modern synthetic organic chemistry frequently employs metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds, and these methods are applicable to the synthesis and functionalization of thiazoles. Catalysts based on palladium, copper, and rhodium are particularly prevalent. organic-chemistry.orgnih.gov

These strategies are often used to modify a pre-formed thiazole ring. For instance, to synthesize a structural analog of this compound, one could start with a di-halogenated thiazole and introduce the substituents sequentially.

Common metal-catalyzed reactions applicable to thiazole synthesis include:

Suzuki Coupling: A palladium catalyst is used to couple a halothiazole with an organoboron compound (e.g., ethylboronic acid).

Stille Coupling: This reaction involves the palladium-catalyzed coupling of a halothiazole with an organotin compound.

Direct C-H Functionalization: This advanced approach involves the direct coupling of a C-H bond on the thiazole ring with a suitable partner, avoiding the need to pre-functionalize the thiazole with a halogen. Copper and palladium catalysts are often used for the direct arylation of heterocycle C-H bonds with aryl iodides. organic-chemistry.org While direct C-H alkylation is more challenging, methods for palladium-catalyzed allylic C-H alkylation are emerging, providing potential routes for introducing alkyl groups. mdpi.com

For example, a 2-bromo-5-iodothiazole (B8537) could first undergo a selective cross-coupling reaction with an ethylating agent at the more reactive C5 position, followed by a second coupling reaction with a methylthiolating agent at the C2 position. Rhodium(II) catalysts have also been used to synthesize thiazolines from 1-sulfonyl-1,2,3-triazoles, which then aromatize to form 2,5-disubstituted thiazoles. organic-chemistry.org

Regioselective and Stereoselective Synthesis of Substituted Thiazoles

Controlling the precise placement and three-dimensional orientation of substituents on the thiazole ring is crucial for creating specific molecules and their analogs.

Control of Substituent Position on the Thiazole Ring System

Regioselectivity, or the control of substituent placement, is a key consideration in thiazole synthesis. In the Hantzsch synthesis, the substitution pattern of the final product is directly determined by the structures of the α-haloketone and the thioamide-type reactant.

To synthesize this compound specifically, the choice of an unsymmetrical α-haloketone is critical. The reaction between 1-bromo-2-butanone and S-methyl dithiocarbamate will yield the desired 5-ethylthiazole. The bromine at the C1 position ensures that the initial S-alkylation occurs there, while the ethyl group is adjacent to the carbonyl at C2 of the butanone skeleton. Following cyclization and dehydration, this arrangement places the ethyl group at the C5 position of the thiazole ring.

If a different regioisomer, such as 3-bromo-2-butanone, were used, the product would be a 4-methyl-5-methylthiazole derivative. Therefore, the selection of the appropriate α-halocarbonyl compound is the primary method for controlling the regiochemical outcome in the Hantzsch synthesis.

Table 2: Regiochemical Outcome in Hantzsch Synthesis

α-Haloketone Thio-reactant Primary Thiazole Product
1-Bromo-2-butanone S-Methyl dithiocarbamate This compound

Asymmetric Synthesis Approaches for Chiral Thiazole Derivatives

While this compound itself is not chiral, the synthesis of chiral structural analogs is an important area of research, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. This is typically achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. For example, N-acyl thiazolidinethiones, which can be derived from chiral amino acids, have been used as chiral auxiliaries in diastereoselective aldol (B89426) reactions to create chiral side chains that can be subsequently incorporated into more complex structures. researchgate.net Evans oxazolidinones are another class of powerful chiral auxiliaries used to direct stereoselective alkylation and aldol reactions, the products of which could be converted into chiral thiazole derivatives. wikipedia.org

Chiral Catalysts and Ligands: Asymmetric catalysis involves the use of a chiral metal complex or organocatalyst to favor the formation of one enantiomer over the other. Δ2-Thiazolines are notable for their use as chiral ligands in a variety of asymmetric reactions, including palladium-catalyzed allylic substitutions. nih.gov The synthesis of these chiral thiazoline (B8809763) ligands often starts from chiral amino alcohols, which impart stereochemical control. nih.gov The development of chiral bis(oxazoline) ligands, which are structurally related to thiazolines, has also been pivotal in asymmetric catalysis, used with metals like copper and rhodium to effect enantioselective transformations. chemscene.comacs.org These catalytic systems can be used to synthesize thiazole derivatives where a stereocenter is located on a substituent attached to the ring.

Advanced Functionalization and Derivatization of this compound Scaffolds

The this compound core represents a versatile scaffold for chemical modification. Its structure offers multiple sites for functionalization, including the methylthio group, the ethyl substituent, and the thiazole ring itself. Advanced synthetic strategies enable the derivatization of this core to generate a diverse library of compounds with tailored properties. These methodologies range from direct modification of existing functional groups to the construction of complex molecular architectures through multicomponent reactions and the synthesis of hybrid molecules.

The 2-(methylthio) group is a key handle for the functionalization of the thiazole scaffold. It can be readily transformed into other functional groups through oxidation, displacement, and coupling reactions.

Oxidation: The sulfur atom of the methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit altered electronic properties and can serve as precursors for further transformations. For instance, the methylsulfinyl (a sulfoxide) and methylsulfonyl (a sulfone) groups are excellent leaving groups, facilitating nucleophilic substitution reactions.

Displacement Reactions: The methylthio group, particularly after oxidation to the sulfone, can be displaced by various nucleophiles. Studies on related methylthio-containing heterocycles, such as 2-methylthio-sym-triazines, have shown that the methylthio moiety can be displaced by biologically relevant nucleophiles like glutathione. nih.gov This displacement is often preceded by oxidation of the sulfur atom. Methanesulfenic acid is proposed as the leaving group from the sulfoxide, while methanesulfinic acid is displaced from the sulfone. nih.gov This strategy allows for the introduction of a wide range of substituents at the 2-position of the thiazole ring.

Table 1: Examples of Nucleophilic Displacement on Activated Methylthio-Heterocycles
Starting HeterocycleOxidation StateNucleophileDisplaced GroupProduct Type
2-(Methylthio)triazineSulfoxideGlutathione (GSH)Methanesulfenic acid2-(Glutathionyl)triazine
2-(Methylthio)triazineSulfoneGlutathione (GSH)Methanesulfinic acid2-(Glutathionyl)triazine

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. fiveable.mesolubilityofthings.com This approach allows for the late-stage modification of the this compound scaffold, providing access to a broad range of derivatives.

Modifications of the Ethyl Group: The ethyl group at the 5-position can be a site for functionalization, although it is generally less reactive than other parts of the molecule. Reactions such as benzylic bromination could potentially introduce a handle for further substitution. Subsequent reactions could convert the ethyl group into vinyl, ethynyl, or other functionalized side chains.

Modifications of the Thiazole Ring: The C4 position of the thiazole ring is susceptible to electrophilic substitution. Reactions such as halogenation (e.g., bromination) can introduce a halogen atom, which can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of aryl, alkyl, and other moieties at this position. Deprotonation of the C4-H with a strong base can also generate a nucleophilic species for reaction with electrophiles. wikipedia.org

Table 2: Potential Functional Group Interconversions on the Thiazole Scaffold
PositionInitial GroupReaction TypeReagentsResulting Group
C4-HElectrophilic BrominationN-Bromosuccinimide (NBS)-Br
C4-BrSuzuki CouplingAr-B(OH)₂, Pd catalyst, base-Aryl
C5-CH₂CH₃-CH₂CH₃Benzylic BrominationNBS, light/radical initiator-CH(Br)CH₃
C5-CH(Br)CH₃-CH(Br)CH₃Nucleophilic SubstitutionNu⁻-CH(Nu)CH₃

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that contains significant portions of all the initial reactants. acs.orgbenthamdirect.com These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular complexity.

Several MCRs have been developed for the synthesis of thiazole derivatives. medmedchem.comsemanticscholar.org While not starting directly from this compound, these strategies often build the thiazole ring itself from simpler precursors in a one-pot fashion, allowing for the incorporation of diversity at various positions. For example, a green and efficient room-temperature MCR for synthesizing pyrazole-linked thiazoles involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones. acs.org Another approach is the chemoenzymatic one-pot MCR for 2,4,5-trisubstituted thiazoles using secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, catalyzed by enzymes like trypsin. semanticscholar.orgnih.gov These methods provide a powerful platform for creating complex molecules that incorporate a thiazole core.

Table 3: Examples of Multicomponent Reactions for Thiazole Synthesis
ReactantsKey Features/CatalystProduct TypeReference
Aryl glyoxal, Aryl thioamide, Pyrazolone1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Room temperaturePyrazole-linked thiazoles acs.org
Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylateTrypsin from porcine pancreas (PPT)Trisubstituted thiazoles semanticscholar.orgnih.gov
Aldehyde, Benzoylisothiocyanate, Alkyl bromideKF/Clinoptilolite nanoparticles, WaterSubstituted thiazoles benthamdirect.com

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecular entity. ekb.egresearchgate.net This approach aims to create hybrid molecules with improved affinity, efficacy, and pharmacokinetic profiles, or with dual modes of action. The thiazole nucleus is a common component in such hybrids due to its wide range of biological activities. chemrj.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Methylthio Thiazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing granular insights into the chemical environment of individual nuclei.

The ¹H NMR spectrum of 5-ethyl-2-(methylthio)thiazole provides critical information regarding the disposition of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic proton on the thiazole (B1198619) ring and the protons of the ethyl and methylthio substituents.

The lone proton on the thiazole ring, H-4, is anticipated to appear as a singlet, indicative of the absence of adjacent proton coupling partners. The ethyl group at the C5 position gives rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) of the ethyl group are coupled to the three protons of the adjacent methyl group, resulting in a quartet. Conversely, the methyl protons (-CH₃) of the ethyl group are coupled to the two methylene protons, producing a triplet. The methyl group of the methylthio substituent (-SCH₃) is expected to be observed as a sharp singlet, as it lacks neighboring protons to couple with.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.15Singlet-
-SCH₃~2.70Singlet-
-CH₂- (ethyl)~2.80Quartet~7.5
-CH₃ (ethyl)~1.30Triplet~7.5

Note: Predicted data based on analogous structures.

The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are particularly diagnostic. The carbon of the methylthio group and the two carbons of the ethyl group are also readily identified in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2 (thiazole)~165.0
C4 (thiazole)~120.0
C5 (thiazole)~145.0
-SCH₃~15.0
-CH₂- (ethyl)~25.0
-CH₃ (ethyl)~14.0

Note: Predicted data based on analogous structures.

To unambiguously confirm the structural assignments derived from one-dimensional NMR, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton coupling networks. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond proton-carbon correlations. This would show correlations between the H-4 proton and the C4 carbon, the -SCH₃ protons and its attached carbon, and the protons of the ethyl group with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (two- or three-bond) proton-carbon connectivities, which helps in piecing together the molecular puzzle. Expected key correlations would include the H-4 proton to C2 and C5, and the protons of the ethyl group's methylene to C4 and C5 of the thiazole ring. The protons of the -SCH₃ group would show a correlation to the C2 carbon.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of a compound with high accuracy. For this compound (C₆H₉NS₂), the high-resolution ESI-MS would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to the exact mass of the molecule plus a proton. This serves to confirm the molecular formula.

Table 3: High-Resolution ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[C₆H₉NS₂ + H]⁺160.0255~160.0253

Note: Predicted data.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing the purity of volatile compounds and analyzing their fragmentation patterns upon electron ionization.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern provides structural clues. A characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable fragment. Another prominent fragmentation pathway would involve the loss of an ethyl radical (•C₂H₅) from the C5 position. Cleavage of the thiazole ring itself can also lead to a series of diagnostic fragment ions.

Table 4: Major Fragment Ions in the GC-MS Spectrum of this compound

m/zProposed Fragment Identity
159[M]⁺
144[M - CH₃]⁺
130[M - C₂H₅]⁺
116[M - CH₃ - C₂H₅]⁺

Note: Predicted data based on common fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the separation, detection, and identification of specific compounds within complex matrices, such as food products or environmental samples. kuleuven.beekb.egnih.govfrontiersin.org This method's high sensitivity and selectivity make it ideal for analyzing trace amounts of this compound and identifying its potential degradation products. kuleuven.be

In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatography system. The components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the column and the mobile phase. For a molecule like this compound, a reversed-phase column (e.g., C18) is commonly employed, with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization.

After separation by LC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would protonate the thiazole nitrogen to generate the precursor ion [M+H]⁺. In the first stage of the tandem mass spectrometer (MS1), this precursor ion is selected. It is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into smaller, characteristic product ions. The second stage of the mass spectrometer (MS2) separates and detects these product ions, creating a unique fragmentation pattern or "fingerprint" for the compound.

Thiazoles can form in food during processing through pathways like the Maillard reaction or the thermal degradation of sulfur-containing compounds such as thiamine (B1217682). btbuspxb.comacs.org Degradation of this compound could occur through oxidation of the sulfur atom, cleavage of the ethyl or methylthio groups, or breakdown of the thiazole ring itself, particularly under exposure to UV light or strong oxidizing agents. mdpi.comnih.gov LC-MS/MS is instrumental in identifying these low-level degradation products by tracing their specific precursor-to-product ion transitions.

Table 1: Postulated LC-MS/MS Fragmentation Data for [this compound+H]⁺

Precursor Ion (m/z) Proposed Product Ion (m/z) Proposed Neutral Loss
160.03 132.00 C2H4 (Ethene)
160.03 114.98 CH3SH (Methanethiol)
160.03 86.99 C3H3S (Thiopropenylium)

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and providing a unique molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, rocking). Each functional group has a characteristic absorption frequency range, allowing for the structural elucidation of unknown compounds. While a specific experimental spectrum for this compound is not widely published, its vibrational modes can be predicted based on the analysis of related thiazole and organosulfur compounds. spectrabase.commdpi.comnist.gov

The FTIR spectrum of this compound is expected to be characterized by several key absorption bands. The C-H stretching vibrations of the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretch of the thiazole ring is expected around 3100 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring are anticipated in the 1500-1650 cm⁻¹ region. The C-S stretching vibrations from both the ring and the methylthio group would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3120-3080 C-H Stretch Thiazole Ring
2980-2850 C-H Stretch Ethyl & Methyl Groups
1620-1550 C=N Stretch Thiazole Ring
1480-1440 C-H Bend Ethyl & Methyl Groups
1380-1360 C-H Bend (Umbrella) Methyl Group

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Bonds involving sulfur atoms and aromatic rings often produce strong Raman signals.

For this compound, the symmetric vibrations of the thiazole ring and the C-S and S-S (if present as a degradation product) bonds are expected to be particularly Raman active. nih.govresearchgate.net The C=N and C=C ring stretching modes would give rise to distinct bands, similar to those seen in FTIR but with different relative intensities. researchgate.netrsc.org The symmetry of the molecule influences which modes are Raman active; non-polar bonds and symmetric stretches typically yield stronger Raman scattering. The analysis of related compounds like 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione provides insight into the expected spectral regions for these vibrations. nih.gov

Table 3: Predicted Characteristic Raman Shifts for this compound

Raman Shift Range (cm⁻¹) Vibrational Mode Functional Group
3120-3080 C-H Stretch Thiazole Ring
2980-2850 C-H Stretch Ethyl & Methyl Groups
1600-1540 Ring Stretch Thiazole Ring (C=N, C=C)
1400-1300 Ring Breathing Mode Thiazole Ring

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The thiazole ring itself is a chromophore that exhibits absorption in the UV region. nist.gov The spectrum is typically characterized by π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the thiazole ring can significantly influence the λmax. The methylthio (-SCH₃) group acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the sulfur atom can participate in resonance with the thiazole ring, leading to a bathochromic (red) shift of the λmax to a longer wavelength compared to unsubstituted thiazole. The ethyl group at the 5-position has a smaller, slightly bathochromic effect. Therefore, this compound is expected to show absorption at a longer wavelength than parent thiazole. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

Electronic Transition Predicted λmax (nm) Chromophore/Auxochrome
π → π* ~250-270 Thiazole ring conjugated with -SCH₃

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It also elucidates how molecules pack together in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonds, van der Waals forces, and π-π stacking.

While crystallographic data for this compound are not publicly available, studies on other substituted thiazole and thiadiazole derivatives demonstrate the power of this technique. mdpi.comst-andrews.ac.uk If suitable crystals of this compound were obtained, X-ray analysis would confirm the planarity of the thiazole ring. It would also determine the conformation of the ethyl and methylthio substituents relative to the ring. For instance, the torsion angles describing the orientation of the C-C bond of the ethyl group and the S-C bond of the methylthio group would be precisely defined. The analysis would also reveal the intermolecular packing arrangement, indicating whether the molecules form dimers or extended networks and identifying the key non-covalent interactions that stabilize the crystal structure.

Table 5: Hypothetical Crystallographic and Structural Parameters for this compound

Parameter Description Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Unit cell length 8.5
b (Å) Unit cell length 10.2
c (Å) Unit cell length 9.8
β (°) Unit cell angle 105.0
Z Molecules per unit cell 4
C=N Bond Length (Å) Thiazole Ring ~1.30
C-S Bond Length (Å) Thiazole Ring ~1.72

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise bond lengths, bond angles, and torsion angles of a molecule are fundamental to understanding its three-dimensional structure and reactivity. In the absence of direct experimental data for this compound, these parameters can be reliably estimated by examining the crystal structure of analogous molecules. Computational studies, such as those employing Density Functional Theory (DFT), also provide valuable insights into the molecular geometry.

For instance, studies on N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, which shares the core 2-(methylthio)thiazole (B1586565) structure, reveal key geometric parameters. tandfonline.com The thiazole ring is known to be planar due to its aromatic character, a feature that is expected to be conserved in this compound. wikipedia.org

Table 1: Predicted Bond Lengths for this compound based on Analogous Structures

BondPredicted Length (Å)
S1–C21.74
C2–N31.32
N3–C41.39
C4–C51.37
C5–S11.72
C2–S6 (methylthio)1.75
S6–C7 (methyl)1.80
C5–C8 (ethyl)1.51
C8–C9 (ethyl)1.53

Table 2: Predicted Bond Angles for this compound based on Analogous Structures

AnglePredicted Angle (°)
C5–S1–C290.0
S1–C2–N3115.0
C2–N3–C4110.0
N3–C4–C5115.0
C4–C5–S1110.0
S1–C2–S6 (methylthio)120.0
N3–C2–S6 (methylthio)125.0
C2–S6–C7 (methyl)105.0
S1–C5–C8 (ethyl)125.0
C4–C5–C8 (ethyl)125.0
C5–C8–C9 (ethyl)112.0

The planarity of the thiazole ring will significantly influence the orientation of the ethyl and methylthio substituents. The torsion angles involving these groups will determine their spatial relationship with the ring and with each other. It is anticipated that the methyl group of the methylthio substituent and the ethyl group at the 5-position will exhibit some degree of rotational freedom, with certain conformations being energetically favored to minimize steric hindrance.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of strong hydrogen bond donors, weaker intermolecular forces are expected to dominate the crystal packing. These include:

C–H···N Interactions: The nitrogen atom in the thiazole ring can participate in weak hydrogen bonds with hydrogen atoms from the ethyl or methyl groups of neighboring molecules.

C–H···S Interactions: The sulfur atoms in the thiazole ring and the methylthio group can also act as weak hydrogen bond acceptors.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with adjacent rings. The presence of substituents may, however, influence the geometry of this stacking, potentially leading to offset or tilted arrangements.

Structural studies of similar thiazole derivatives have highlighted the importance of various noncovalent interactions in stabilizing the crystal packing. tandfonline.com For example, in the crystal structure of N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, a variety of interactions such as C-H···O, N-H···O, and N-H···N hydrogen bonds, along with Br···Br interactions, are involved in forming complex supramolecular structures. tandfonline.comscispace.com While this compound lacks some of these functional groups, the principles of intermolecular interactions observed in its analogues provide a solid foundation for predicting its solid-state behavior. The interplay of these weak forces will ultimately dictate the molecular arrangement in the crystalline state.

Mechanistic Insights into Biological Activities of 5 Ethyl 2 Methylthio Thiazole Derivatives

Antimicrobial Action Mechanisms

Thiazole (B1198619) derivatives are recognized for their potential to combat microbial infections through various mechanisms. These can range from the inhibition of essential enzymes to the disruption of cellular structures. The primary modes of antimicrobial action explored for thiazole-containing compounds include interference with cell wall synthesis, disruption of membrane integrity, and modulation of vital metabolic pathways.

A crucial target for antibacterial agents is the bacterial cell wall, a structure essential for maintaining cell integrity and viability. The biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, involves a series of enzymatic steps that can be inhibited by antimicrobial compounds. One such key enzyme is UDP-N-acetylenolpyruvylglucosamine reductase (MurB).

While direct studies on 5-ethyl-2-(methylthio)thiazole are limited, research on other thiazole derivatives has pointed towards the inhibition of MurB as a potential antibacterial mechanism. The thiazole nucleus can serve as a scaffold for designing molecules that fit into the active site of MurB, thereby inhibiting its function and disrupting the peptidoglycan synthesis pathway. This disruption leads to a compromised cell wall and ultimately bacterial cell death.

Table 1: Examples of Thiazole Derivatives and their Antibacterial Activity

Compound ClassTarget OrganismMechanism of ActionReference
Thiazolidinone DerivativesGram-positive & Gram-negative bacteriaMurB Inhibition
4-(4-bromophenyl)-thiazol-2-amine derivativesStaphylococcus aureus, Streptococcus pyogenesInhibition of cell wall synthesis
Dithiazole and Trithiazole DerivativesAspergillus niger, Salmonella typhimuriumNot specified

This table presents data on various thiazole derivatives to illustrate the potential antibacterial mechanisms and targets of the broader class of compounds.

In fungi, the integrity of the cell membrane is paramount for survival and is largely dependent on the presence of ergosterol (B1671047). The biosynthetic pathway of ergosterol is a well-established target for antifungal drugs. A critical enzyme in this pathway is 14α-lanosterol demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane function and inhibits fungal growth.

Several thiazole derivatives have been investigated for their antifungal properties, and some have shown activity consistent with the inhibition of ergosterol biosynthesis. Although specific studies on this compound are not widely available, the thiazole ring is a component of some antifungal agents that target the ergosterol pathway. This suggests that derivatives of this compound could potentially be designed to inhibit 14α-lanosterol demethylase.

Beyond targeting cell wall and membrane biosynthesis, antimicrobial agents can also exert their effects by interfering with essential microbial metabolic pathways. Thiazole derivatives have been shown to inhibit various enzymes crucial for microbial survival. For instance, some thiazole-containing compounds act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. Others may interfere with metabolic pathways such as fatty acid synthesis. The specific metabolic pathways that could be modulated by this compound derivatives remain an area for further investigation.

Antineoplastic Properties and Cellular Pathway Modulation

The thiazole moiety is a key structural component in several approved anticancer drugs, such as the kinase inhibitor Dasatinib. This has spurred extensive research into the antineoplastic potential of novel thiazole derivatives. The anticancer effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit key enzymes involved in cancer cell proliferation and survival.

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer, leading to uncontrolled cell growth. A key strategy in cancer chemotherapy is to induce apoptosis in malignant cells. Several studies have demonstrated the ability of various thiazole derivatives to trigger apoptosis in different cancer cell lines.

For instance, certain novel thiazole derivatives have been shown to induce apoptosis in human osteosarcoma (SaOS-2), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. The induction of apoptosis by these compounds can be mediated through various cellular signaling pathways, often involving the activation of caspases, which are key executioner enzymes in the apoptotic cascade. One study on juglone-bearing thiopyrano[2,3-d]thiazoles demonstrated the induction of apoptosis in colorectal adenocarcinoma cells.

The uncontrolled proliferation of cancer cells is often driven by the aberrant activity of various enzymes, such as kinases, sirtuins (e.g., SIRT2), and matrix metalloproteinases (MMPs). Targeting these enzymes with small molecule inhibitors is a major focus of modern cancer drug discovery.

Table 2: Examples of Thiazole Derivatives with Antineoplastic Activity

Compound ClassCancer Cell Line(s)Mechanism of ActionIC50 ValuesReference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast), HepG2 (Liver)Induction of apoptosis, VEGFR-2 inhibition2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2)
Juglone-Bearing Thiopyrano[2,3-d]thiazolesHT-29 (Colorectal)Induction of apoptosisNot specified
N-acylated 2-amino-5-benzyl-1,3-thiazolesU251 (Glioblastoma), WM793 (Melanoma)Cytotoxic actionNot specified

This table provides examples of the antineoplastic activity of various thiazole derivatives, highlighting the potential mechanisms and potencies of this class of compounds.

Interference with Cell Cycle Progression

A key strategy in anticancer research is the identification of compounds that can halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle. Certain thiazole derivatives have demonstrated the ability to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division and ultimately leading to cell death. mdpi.com

Research into novel thiazole-naphthalene derivatives identified a specific compound, 5b , which exhibited potent antiproliferative activity against MCF-7 breast cancer cells. nih.gov Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase in a dose-dependent manner. Flow cytometry analysis showed a significant increase in the population of cells in the G2/M phase after treatment with compound 5b . nih.gov Similarly, other studies on hydrazinyl-thiazole derivatives found that certain compounds could induce cell cycle arrest in the S phase for HCT‐116 and HeLa cancer cell lines, and in the G2/M phase for the MCF‐7 cancer cell line. researchgate.net Another thiazole derivative, compound 4c , was also shown to cause cell cycle arrest and promote apoptosis in MCF-7 cells. mdpi.com

These findings indicate that specific structural modifications to the thiazole scaffold can yield derivatives that effectively disrupt the cell cycle in cancerous cells, making them promising candidates for further development as anticancer agents. nih.gov

Table 1: Effect of Thiazole Derivatives on Cell Cycle Progression in MCF-7 Cancer Cells
CompoundConcentration (µM)Cell Population in G2/M Phase (%)Reference
Compound 5bControl (0)26.66 nih.gov
0.3125Data not specified, but increase observed
0.625Data not specified, but increase observed
1.2572.49

Antiviral Mechanisms and Viral Entry Inhibition

The thiazole ring is a component of several clinically approved drugs and is actively researched for its potential in developing new antiviral agents against a wide range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and coronaviruses. nih.govnih.gov The mechanisms of action for these derivatives are varied, often targeting specific viral proteins or processes essential for replication and entry into host cells. nih.govmdpi.com

One of the primary strategies for antiviral drug development is the inhibition of viral enzymes that are critical for the replication of the virus's genetic material. Thiazole derivatives have been identified as inhibitors of such enzymes. For instance, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide was identified as a potent inhibitor of the Chikungunya virus (CHIKV). nih.gov Further structure-activity relationship studies led to the discovery of compound 26 , which inhibits alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov Other thiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, which block the enzyme responsible for converting viral RNA into DNA. mdpi.com

A crucial step in the lifecycle of many viruses is their entry into a host cell, which is often mediated by the interaction of viral surface glycoproteins with receptors on the host cell surface. researchgate.net For HIV-1, the envelope glycoprotein (B1211001) gp120 binds to the CD4 receptor on T-cells, initiating the infection process. researchgate.netnih.gov Thiazole derivatives have been developed as entry inhibitors that specifically target this interaction.

Novel 2-aminothiazolone derivatives have been shown to inhibit HIV replication at micromolar concentrations by blocking the gp120-CD4 interaction. researchgate.netnih.gov Docking studies have elucidated the binding mode of these compounds within a hydrophobic pocket in gp120 known as the Phe43 cavity. nih.govnih.gov By occupying this site, the thiazole derivatives prevent the necessary conformational changes in gp120 that are required for binding to the CD4 receptor, thus effectively blocking viral entry. nih.govnih.gov These compounds have shown activity against various HIV-1 strains and have a high genetic barrier to the development of resistance. nih.gov

Neuroactive Properties and Neurodegenerative Disease Research

Thiazole derivatives have emerged as a promising class of compounds in the search for treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov Their mechanisms of action often involve modulating neurotransmitter systems or providing neuroprotection against the cellular damage characteristic of these conditions. nih.gov

A primary therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govdergipark.org.tr Numerous studies have reported the synthesis and evaluation of thiazole derivatives as potent cholinesterase inhibitors. nih.govcumhuriyet.edu.trmdpi.com

For example, a series of benzimidazole-based thiazoles demonstrated significant inhibitory potential against both AChE and BuChE, with some analogues showing greater potency than the standard drug Donepezil. nih.gov Another study on thiazolylhydrazone derivatives identified compounds with highly potent and selective inhibitory activity against AChE. mdpi.com The IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, are often in the low micromolar to nanomolar range for these compounds. nih.govmdpi.com The effectiveness of these derivatives is attributed to their ability to bind to the active site of the cholinesterase enzymes, preventing the hydrolysis of acetylcholine. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives
Compound SeriesTarget EnzymeIC₅₀ Range (µM)Most Potent Compound (IC₅₀, µM)Reference
Benzimidazole-based thiazoles (1-24)AChE0.10 - 11.10Compound 16 (0.10) nih.govmdpi.com
Benzimidazole-based thiazoles (1-24)BuChE0.20 - 14.20Compound 21 (0.20)
Thiazolylhydrazone derivatives (2a-2l)AChE0.028 - >10Compound 2i (0.028) mdpi.com
Thiazolylhydrazone derivatives (2a-2l)BuChEWeak inhibitory effect
5-Nitrothiophene-Thiazole derivatives (2a-2j)AChE33.66–47.96% inhibition at 80 µg/mL cumhuriyet.edu.trresearchgate.net
5-Nitrothiophene-Thiazole derivatives (2a-2j)BuChE13.03–63.29% inhibition at 80 µg/mL

Beyond cholinesterase inhibition, thiazole derivatives are being explored for other mechanisms relevant to neurodegenerative diseases. For Alzheimer's disease, research has shown that these compounds can inhibit the aggregation of amyloid-beta peptides and tau proteins, which are pathological hallmarks of the disease. nih.gov Some thiazole-based compounds have also been shown to reduce intracellular reactive oxygen species, suggesting a role in combating oxidative stress, a key factor in neuronal damage. nih.gov

In the context of Parkinson's disease, research has focused on developing multifunctional dopamine (B1211576) D2/D3 receptor agonists. nih.gov A potent thiazole derivative, known as D-264 , has exhibited neuroprotective properties in animal models of Parkinson's. nih.gov Subsequent structure-activity relationship studies led to the identification of related compounds that not only act as D3-preferring agonists but also show significant neuroprotection against toxins in dopaminergic cells and possess radical scavenging activity. nih.gov These findings highlight the potential of thiazole derivatives to act on multiple targets involved in the pathology of neurodegenerative diseases. nih.govnih.gov

Anti-inflammatory and Analgesic Mechanisms of Action

The therapeutic potential of thiazole derivatives in inflammatory and pain pathways is a subject of significant interest. While direct studies on this compound are limited, the mechanisms of other substituted thiazoles can offer a foundational understanding.

Thiazole-containing compounds have been reported to exert anti-inflammatory effects through the modulation of key inflammatory mediators. A primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are crucial in the arachidonic acid pathway, which leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be selective inhibitors of COX-1. nih.gov This suggests that derivatives of this compound could potentially interfere with these enzymatic pathways, thereby reducing the synthesis of inflammatory mediators.

The anti-inflammatory response could also be mediated through the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.gov Although specific data for this compound is unavailable, other thiazole derivatives have demonstrated the ability to inhibit the signaling pathways of these cytokines. nih.gov

The analgesic effects of certain thiazole derivatives have been linked to their interaction with the opioidergic system. nih.gov Studies on thiazole-piperazine derivatives have shown that their antinociceptive activities can be reversed by opioid antagonists, indicating a mechanism involving opioid receptors. nih.gov This raises the possibility that this compound derivatives could also modulate pain perception through interaction with these or other pain-related receptors.

Additionally, the modulation of the glutamatergic system and inhibition of cytokine signaling are other potential pathways through which thiazole compounds may exert analgesic effects. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For thiazole derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

Pharmacophore modeling helps in identifying the essential structural features required for biological activity. For thiazole derivatives, the thiazole ring itself is a key pharmacophoric element. researchgate.net The nature and position of substituents on the thiazole ring significantly influence the compound's interaction with biological targets. For anti-inflammatory activity, the presence of specific substituents can enhance the binding affinity to enzymes like COX. For example, in a study of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the nature and position of the substituent on the benzene (B151609) ring were found to be critical for anti-inflammatory potency. nih.gov

The electronic and steric properties of substituents on the thiazole ring play a pivotal role in determining the biological activity. Electron-donating or electron-withdrawing groups can alter the electron density of the thiazole ring system, thereby influencing its interaction with target proteins. For instance, in some thiazole series, electron-donating groups on an associated phenyl ring appeared to support opioid receptor binding and antinociceptive activity more than electron-withdrawing groups. nih.gov

The size and spatial arrangement of substituents (steric effects) also dictate the binding affinity and selectivity. Bulky substituents may enhance hydrophobic interactions with the target but could also cause steric hindrance, preventing optimal binding.

Influence of Ring Fusion and Heterocyclic Hybridization

The therapeutic potential of thiazole-based compounds can be significantly modulated through structural modifications, particularly by ring fusion and heterocyclic hybridization. These strategies aim to create novel molecular scaffolds with enhanced biological activity, improved selectivity, and novel mechanisms of action. By incorporating the this compound core into fused bicyclic or polycyclic systems or by linking it to other heterocyclic moieties, medicinal chemists can explore a wider chemical space and target a broader range of biological pathways.

Ring Fusion Strategies

One prominent example of a fused thiazole system is the thiazolo[5,4-d]pyrimidine (B3050601) scaffold. Derivatives of this bicyclic heterocycle have demonstrated significant antiproliferative activities against various human cancer cell lines. nih.gov The fusion of a pyrimidine (B1678525) ring to the thiazole nucleus creates a purine (B94841) isostere, which can interfere with metabolic pathways involving purines. For instance, certain thiazolo[5,4-d]pyrimidine derivatives have shown potent inhibition of human gastric cancer cells, with some compounds exhibiting selectivity between cancerous and normal cells, suggesting a degree of targeted cytotoxicity. nih.gov The presence of the ethyl group at the 5-position and the methylthio group at the 2-position of the original thiazole could further influence the anticancer potency of such fused systems by modifying their lipophilicity and interaction with specific enzymatic pockets.

Another well-explored fused system is the thiazolo[3,2-a]pyrimidine framework. Derivatives of this class have been investigated for their antimicrobial properties. nih.govrasayanjournal.co.in The intramolecular cyclization to form this fused system results in a unique three-dimensional structure that can interact with microbial enzymes or cellular structures. The substitution pattern on the pyrimidine and thiazole rings plays a crucial role in determining the spectrum and potency of antimicrobial activity. nih.gov For derivatives originating from this compound, the ethyl and methylthio groups would be positioned on the thiazole part of the fused system, potentially enhancing their ability to penetrate bacterial or fungal cell membranes.

Heterocyclic Hybridization Approaches

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. This approach has been successfully applied to thiazole derivatives to develop multi-target agents.

Benzimidazole-thiazole hybrids are another important class of hybrid compounds, particularly noted for their anti-inflammatory and cytotoxic properties. dergipark.org.trnih.gov The benzimidazole (B57391) nucleus is a well-known pharmacophore present in numerous clinically used drugs. Hybrid molecules incorporating a benzimidazole and a thiazole ring have shown potent dual inhibition of cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes, which are key players in the inflammatory cascade. nih.gov Furthermore, certain benzimidazole-thiazole hybrids have demonstrated moderate cytotoxic activity against neuroblastoma cell lines. dergipark.org.tr The incorporation of the this compound scaffold into such hybrids could influence their binding affinity to target enzymes and receptors, potentially leading to enhanced anti-inflammatory or anticancer effects.

The following table summarizes the biological activities of representative fused and hybrid thiazole systems that could be derived from a this compound core.

Heterocyclic SystemBiological ActivityResearch Findings
Thiazolo[5,4-d]pyrimidine AntiproliferativeDerivatives have shown potent inhibition against human gastric cancer cells (MGC-803 and HGC-27) with IC50 values in the low micromolar range. nih.gov
Thiazolo[3,2-a]pyrimidine AntimicrobialCompounds have demonstrated activity against various bacterial strains, including S. aureus, B. cereus, E. coli, and P. aeruginosa. nih.gov
Pyrazole-Thiazole Hybrids Anticancer, Antimicrobial, Anti-inflammatoryHybrids have exhibited good to moderate activity against HepG2 and MCF-7 cancer cell lines. doi.org Some derivatives show significant antimicrobial potential against S. aureus and E. coli. researchgate.net
Benzimidazole-Thiazole Hybrids Anti-inflammatory, CytotoxicCertain hybrids are potent dual inhibitors of COX-2 and 15-LOX enzymes. nih.gov Moderate cytotoxic activity has been observed against SH-SY5Y neuroblastoma cells. dergipark.org.tr

Environmental Occurrence and Degradation Pathways of Thiazole Compounds

Environmental Distribution and Persistence of Thiazole (B1198619) Derivatives

Thiazole and its derivatives have been detected in various aquatic environments. nih.gov These compounds can enter ecosystems through industrial effluents and agricultural runoff. The persistence of these derivatives in the environment is variable and depends on the specific chemical structure and the environmental conditions. For instance, certain thiazole-containing compounds are recognized as emerging pollutants due to their potential for widespread distribution in water bodies. nih.gov The environmental fate of 5-ethyl-2-(methylthio)thiazole is not extensively documented, but its structural similarity to other persistent organic pollutants suggests it may exhibit some degree of persistence in soil and water.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For thiazole derivatives, key abiotic degradation pathways include photolysis and advanced oxidation processes.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. The photodegradation of thiazole-containing compounds can be influenced by their specific substituents. For example, studies on certain pharmaceutical compounds containing a thiazole ring have shown that they degrade into a primary photo-degradation product when exposed to visible light. nih.gov The presence of aryl rings as substituents may be a determining factor in whether this type of photodegradation occurs. nih.gov

One proposed mechanism for the photodegradation of a complex thiazole derivative involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition. nih.gov This reaction leads to the formation of an unstable endoperoxide, which then rearranges to form the final degradation product. nih.gov In the case of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, this process resulted in the formation of 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide. nih.gov

Table 1: Examples of Photodegradation Products of Thiazole Derivatives

Original CompoundPhotodegradation ProductReference
{4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide nih.gov

This table is interactive. Click on the headers to sort the data.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive species, primarily hydroxyl radicals (•OH). nih.govnih.gov AOPs are considered effective for the degradation of recalcitrant organic pollutants like certain thiazole derivatives.

A common AOP method involves the use of UV light in combination with hydrogen peroxide (H₂O₂). nih.gov In this process, the photolysis of H₂O₂ generates hydroxyl radicals, which then attack the pollutant molecules. nih.gov For instance, the degradation of the model thiazole pollutant, thioflavin T (ThT), was successfully demonstrated using a UV/H₂O₂ system. nih.govmdpi.com The degradation of ThT in the presence of UV and H₂O₂ resulted in the formation of several intermediates, with the major product having a mass-to-charge ratio (m/z) of 269, corresponding to a demethylated form of ThT. nih.gov

Another promising AOP technique for the degradation of thiazole compounds is the use of sulfate (B86663) radical-based AOPs. nih.govresearchgate.net In this method, persulfate (PS) is activated, typically by heat, to generate sulfate radicals (SO₄•⁻), which are powerful oxidizing agents. nih.govresearchgate.net This process has been shown to be effective in degrading benzothiazole (B30560) (BTH). nih.govresearchgate.net The primary radicals responsible for the degradation of BTH were identified as sulfate radicals under acidic conditions, and a combination of hydroxyl and sulfate radicals under basic conditions. nih.govresearchgate.net

Table 2: Comparison of AOPs for Thiazole Derivative Degradation

AOP MethodTarget CompoundKey Reactive SpeciesReference
UV/H₂O₂Thioflavin T (ThT)Hydroxyl radical (•OH) nih.govmdpi.com
Heat-activated PersulfateBenzothiazole (BTH)Sulfate radical (SO₄•⁻), Hydroxyl radical (•OH) nih.govresearchgate.net

This table is interactive. Click on the headers to sort the data.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many environmental pollutants.

The microbial degradation of thiazole derivatives has been observed in various bacterial species. For instance, a strain of Sphingomonas sp. has been shown to be capable of cometabolically degrading dibenzothiophene (B1670422) (DBT), a sulfur-containing heterocyclic compound with a structure related to thiazoles. nih.gov The degradation of DBT by this bacterium proceeds through both ring cleavage and sulfoxidation pathways. nih.gov

In another study, a newly isolated carbazole-degrading Sphingomonas sp. strain, XLDN2-5, was found to degrade dibenzofuran (B1670420) (DBF) and dibenzothiophene (DBT). nih.gov The degradation of DBF by this strain proceeds via an angular dioxygenation pathway, leading to the formation of 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid and subsequently salicylic (B10762653) acid. nih.gov The degradation of DBT by the same strain occurs through both ring cleavage and sulfoxidation pathways. nih.gov

While specific pathways for this compound have not been elucidated, these studies on related sulfur-containing heterocycles provide potential models for its microbial degradation, which would likely involve initial oxidation of the sulfur atom and/or cleavage of the thiazole ring.

Enzymes play a significant role in the biotic degradation of organic pollutants. Peroxidases, in particular, have been studied for their ability to degrade a variety of aromatic compounds. The enzymatic degradation of the thiazole pollutant ThT was investigated using a chloroperoxidase (CPO) enzyme system in the presence of H₂O₂. nih.govnih.gov

The degradation of ThT by the CPO/H₂O₂ system produced a different set of intermediates compared to the UV/H₂O₂ AOP, with only one common species, a demethylated form of ThT. nih.govnih.gov A major intermediate in the enzymatic degradation was a chlorinated form of thioflavin. nih.govnih.gov This suggests that the enzymatic degradation mechanism involves different reaction pathways than the AOP. nih.gov The proposed mechanism for the CPO-mediated degradation of ThT involves two overlapping pathways: chlorination of ThT and the production of hydroxyl radicals that react with ThT and its chlorinated products. nih.gov

Table 3: Comparison of Degradation Intermediates of Thioflavin T (ThT)

Degradation MethodMajor IntermediatesCommon Intermediate with other methodReference
UV/H₂O₂ AOPDemethylated form of ThT (m/z 269)Yes nih.gov
CPO/H₂O₂ Enzymatic SystemChlorinated form of ThioflavinYes nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

The study of these enzymatic systems provides valuable insights into the potential for bioremediation of water contaminated with thiazole derivatives.

Comparative Mechanistic Studies of Different Degradation Approaches

The environmental fate of thiazole compounds, including this compound, is dictated by various degradation processes. Understanding the mechanisms of these processes is crucial for predicting their environmental persistence and developing effective remediation strategies. This section provides a comparative analysis of different degradation approaches for thiazole compounds, focusing on the mechanistic details that differentiate them.

Advanced Oxidation Processes (AOPs) versus Enzymatic Degradation

A notable comparative study investigated the degradation of the model thiazole pollutant, thioflavin T (ThT), using an advanced oxidation process (AOP) with ultraviolet light and hydrogen peroxide (UV + H₂O₂) and an enzymatic approach with a chloroperoxidase (CPO) enzyme system. mdpi.comsemanticscholar.orgnih.govnih.gov The two methods yielded significantly different degradation products, indicating distinct mechanistic pathways. semanticscholar.orgnih.govnih.gov

The UV + H₂O₂ process relies on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack the pollutant molecule. nih.govwikipedia.org In the case of ThT, this led to a stepwise demethylation of the tertiary amine group. nih.gov In contrast, the CPO enzyme system operates through a heme-iron oxyradical, resulting in a different set of intermediates. nih.gov A key difference was the formation of a chlorinated form of thioflavin in the CPO + H₂O₂ system, a product not observed in the AOP method. nih.gov

The study found only one common intermediate between the two processes: a demethylated form of ThT. semanticscholar.orgnih.gov This highlights the fundamental differences in the degradation schemes. Furthermore, phytotoxicity studies revealed that the enzymatic treatment resulted in a less toxic solution compared to the AOP-treated solution, suggesting that the nature of the degradation products is highly dependent on the degradation mechanism. nih.gov

Table 1: Comparison of Degradation Mechanisms for Thioflavin T (ThT)

FeatureAdvanced Oxidation Process (UV + H₂O₂)Enzymatic Degradation (CPO + H₂O₂)
Primary Reactive Species Hydroxyl radicals (•OH) nih.govwikipedia.orgHeme-iron oxyradical nih.gov
Primary Mechanism Stepwise demethylation of the tertiary amine nih.govChlorination and other enzymatic transformations nih.gov
Common Intermediates Demethylated ThT semanticscholar.orgnih.govDemethylated ThT semanticscholar.orgnih.gov
Unique Major Intermediates Further demethylated productsChlorinated form of thioflavin nih.gov
Toxicity of Final Solution Significantly more toxic nih.govSignificantly less toxic nih.gov

Photodegradation Mechanisms

Photodegradation, another significant environmental fate process, involves the breakdown of compounds by light. Studies on thiazole derivatives reveal that the primary mechanism often involves the cleavage of the thiazole ring. For 2-aminothiazole-4-carboxylic acid, UV irradiation leads to initial decarboxylation, followed by complex ring-opening reactions. mdpi.com

The main photolysis pathway for many thiazole compounds is the cleavage of the S1–C2 bond, although cleavage of the S1–C5 bond can also occur. mdpi.com These bond-breaking events can be followed by the cleavage of C-N bonds, leading to the formation of smaller molecules. mdpi.com For instance, the flash photolysis of thiazole in the gas phase has been shown to produce the highly excited NCS molecule, which then acts as a precursor to the CN radical. mdpi.com

In a study on a pharmaceutical compound containing a thiazole ring, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, photodegradation was proposed to occur via a reaction with singlet oxygen. nih.gov This reaction proceeds through a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges to the final degradation product. nih.gov This specific pathway highlights that the substituents on the thiazole ring can significantly influence the photodegradation mechanism. nih.gov

Table 2: Key Mechanistic Steps in the Photodegradation of Thiazole Derivatives

Thiazole CompoundPrimary Mechanistic StepsResulting Products/Intermediates
2-Aminothiazole-4-carboxylic acidDecarboxylation, followed by thiazole ring opening (S1-C2 and S1-C5 bond cleavage) and C-N bond cleavage. mdpi.comSmaller molecules, CO₂. mdpi.com
Thiazole (gas phase)Cleavage of CS–CN bond with hydrogen migration. mdpi.comIsocyano compounds, excited NCS molecule, CN radical. mdpi.com
{4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acidReaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition. nih.govUnstable endoperoxide, rearranging to 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide. nih.gov

Ozonation Mechanisms

Ozonation is a chemical water treatment process that can effectively degrade thiazole compounds. The reaction between ozone and thiazoles is initiated by a Criegee-type reaction at the C=C double bond of the thiazole ring. nih.gov This initial step is followed by two main reaction branches, leading to different sets of products. nih.gov One pathway results in the formation of carboxylates and cyanate, while the second leads to formate, amides, and carbon dioxide. nih.gov

For thiazoles, the ozonation process can also lead to the formation of thiocarboxylic acids as intermediates, which are further oxidized to sulfate and carboxylic acids, a process that also generates singlet oxygen. nih.gov The reactivity of thiazoles with ozone is generally lower than that of oxazoles, which can limit their degradation efficiency during ozonation. nih.gov The degradation of benzothiazole (BT) through ozonation involves both direct reaction with ozone and indirect reaction with hydroxyl radicals, with the free radical mechanism accounting for a significant portion of the removal rate across a range of pH values. nih.gov

Biodegradation Pathways

Biodegradation of thiazole compounds is a key process in their environmental removal. Studies on benzothiazoles have shown that different derivatives are transformed through distinct but often converging pathways. For instance, research on Rhodococcus isolates has demonstrated that benzothiazole-2-sulfonate (BTSO₃), 2-hydroxybenzothiazole (B105590) (OBT), and benzothiazole (BT) degradation pathways all converge at the formation of OBT. nih.gov This OBT is then further hydroxylated to a dihydroxybenzothiazole derivative. nih.gov

The biodegradation of 4-methyl-5-β-hydroxyethylthiazole by soil bacteria has been shown to proceed through the formation of 4-methylthiazole-5-acetic acid. kyoto-u.ac.jp This reaction is catalyzed by a thiazole dehydrogenating enzyme that requires NAD and FAD as coenzymes. kyoto-u.ac.jp In contrast, 2-mercaptobenzothiazole (B37678) (MBT) is often more resistant to biodegradation and can be transformed into 2-(methylthio)benzothiazole (B1198390) (MTBT) by many bacteria through the methylation of the thiol group. ethz.ch

Table 3: Comparison of Initial Biodegradation Transformations for Benzothiazole Derivatives by Rhodococcus Species

Initial CompoundKey TransformationIntermediate/Product
Benzothiazole-2-sulfonate (BTSO₃)Transformation to OBT (can occur anaerobically). nih.gov2-Hydroxybenzothiazole (OBT) nih.gov
Benzothiazole (BT)Breakdown to OBT (aerobic). nih.gov2-Hydroxybenzothiazole (OBT) nih.gov
2-Hydroxybenzothiazole (OBT)Hydroxylation. nih.govDihydroxybenzothiazole nih.gov
2-Mercaptobenzothiazole (MBT)Often inhibitory to the degradation of other benzothiazoles. nih.govNot readily degraded by the same strains. nih.gov

Future Research Trajectories and Emerging Opportunities for 5 Ethyl 2 Methylthio Thiazole Research

Development of Green and Sustainable Synthetic Routes

Traditional synthetic methods for thiazole (B1198619) derivatives often rely on hazardous reagents, harsh reaction conditions, and significant solvent waste, posing environmental concerns. researchgate.netbepls.com The future of 5-ethyl-2-(methylthio)thiazole synthesis lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency. bohrium.com Research is increasingly focused on innovative techniques that are scalable, cost-effective, and environmentally benign. researchgate.net

Future research will likely prioritize the following green synthetic strategies for this compound and its derivatives:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, increase yields, and often allow for solvent-free reactions. bepls.commdpi.com Microwave irradiation, for example, has been successfully used for the rapid, one-pot synthesis of various thiazole derivatives. bepls.com

Mechanochemistry: Ball-milling and grinding techniques represent a solvent-free approach to chemical synthesis, reducing waste and energy consumption. sci-hub.se A mechanochemical, one-pot, three-component procedure has been developed for synthesizing 5-acetylthiazole derivatives, showcasing a promising green route. sci-hub.se

Green Solvents and Catalysts: The use of water, supercritical fluids, or deep eutectic solvents instead of volatile organic compounds is a key area of development. mdpi.com Furthermore, employing reusable, non-toxic catalysts, such as silica-supported tungstosilisic acid or biopolymer-based catalysts like chitosan (B1678972) hydrogels, aligns with sustainability goals. bepls.commdpi.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing waste, time, and energy. researchgate.netbepls.com This approach is particularly valuable for generating diverse libraries of thiazole derivatives for screening.

Green Synthesis TechniqueKey Advantages for Thiazole SynthesisPotential Impact on this compound Production
Microwave-Assisted SynthesisReduced reaction times, higher yields, solvent-free conditions possible. bepls.comFaster, more energy-efficient production with less solvent waste.
Ultrasonic IrradiationEnhanced reaction rates, mild conditions, high yields. mdpi.comImproved efficiency and sustainability of the synthesis process.
Mechanochemistry (Ball Milling)Solvent-free, reduced waste, high efficiency. sci-hub.seEliminates the need for hazardous organic solvents.
Green Catalysts (e.g., Chitosan)Reusable, biodegradable, eco-friendly. mdpi.comLowers catalyst toxicity and allows for easier product purification.
Multi-Component ReactionsHigh atom economy, reduced steps, operational simplicity. researchgate.netStreamlines the synthesis of complex derivatives for drug discovery.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govmdpi.com For this compound, these computational tools offer a powerful approach to explore its chemical space, predict biological activities, and design derivatives with enhanced properties.

Emerging opportunities in this domain include:

Predictive Modeling: ML algorithms can be trained on existing data from other thiazole derivatives to predict the physicochemical properties, bioactivity, and potential toxicity of novel this compound analogues. mdpi.comnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. actascientific.com

Generative AI for Novel Scaffolds: Generative models can design entirely new molecules based on desired properties. nih.gov By using this compound as a seed structure, AI can generate novel derivatives with predicted high affinity for specific biological targets.

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle patterns in SAR data that may not be apparent to human researchers, providing critical insights for optimizing lead compounds. bohrium.com ML models have been successfully used to develop predictive models for urease inhibitors based on thiazole derivatives. researchgate.net

AI/ML ApplicationDescriptionPotential Benefit for this compound Research
QSAR ModelingDevelops models that correlate chemical structure with biological activity. nih.govPredicts the efficacy of new derivatives before synthesis, saving time and resources.
Virtual ScreeningUses docking simulations and ML to screen large compound libraries against a biological target. mdpi.comIdentifies potential biological targets and novel therapeutic applications.
Generative ChemistryDesigns novel molecules with optimized properties based on learned chemical rules. nih.govCreates new, patentable derivatives with potentially superior therapeutic profiles.
ADME/Tox PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. actascientific.comReduces late-stage failures in drug development by identifying problematic compounds early.

Discovery of Novel Biological Targets and Therapeutic Applications

The thiazole ring is a privileged scaffold present in numerous FDA-approved drugs, including anticancer, anti-HIV, and antifungal agents. globalresearchonline.netnih.gov This diverse bioactivity suggests that this compound could be a valuable starting point for discovering drugs with novel mechanisms of action and therapeutic applications.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Key areas of opportunity include:

Anticancer Agents: Thiazole derivatives are known to inhibit various targets in cancer therapy, such as Bcr-Abl tyrosine kinase (Dasatinib) and the enzyme B-RAF (Dabrafenib). mdpi.comnih.gov New research has identified thiazole compounds that inhibit cancer cell migration and invasion, which are key processes in metastasis. nih.govacs.org Screening this compound derivatives could uncover new antimetastatic agents or inhibitors of other cancer-related pathways.

Antimicrobial and Antiviral Agents: With the rise of antimicrobial resistance, there is a critical need for new antibiotics and antifungals. Thiazole-containing compounds have demonstrated broad-spectrum antibacterial, antifungal, and antiviral activities. wisdomlib.orgmdpi.com

Metabolic Diseases: Thiazole derivatives have been investigated as potential antidiabetic agents. nih.gov Exploring the effect of this compound on targets related to diabetes and other metabolic disorders is a promising avenue.

Therapeutic AreaKnown Thiazole-Related Biological TargetsFuture Research Direction for this compound
OncologyTyrosine kinases, B-RAF, microtubules. mdpi.comnih.govScreening for inhibition of cancer cell migration, invasion, and angiogenesis. nih.gov
Infectious DiseasesBacterial and fungal enzymes, viral polymerases. wisdomlib.orgijirt.orgDevelopment of derivatives as novel antibiotics, antifungals, or antivirals.
Metabolic Disordersα-glucosidase, protein tyrosine phosphatase 1B. wisdomlib.orgmdpi.comInvestigation as potential agents for treating diabetes and obesity. nih.gov
Inflammatory DiseasesCyclooxygenase (COX) enzymes. globalresearchonline.netEvaluation for anti-inflammatory properties.

Advancement in Thiazole-Based Smart Materials and Sensing Technologies

Beyond medicine, the unique electronic and photophysical properties of the thiazole ring make it a valuable component in materials science. researchgate.net Future research can leverage the this compound structure to develop next-generation smart materials and sensors.

Promising areas for development include:

Chemosensors: Thiazole derivatives have been successfully employed as colorimetric and fluorometric chemosensors for detecting environmentally significant heavy metal ions like mercury, copper, and lead. researchgate.net The sulfur and nitrogen atoms in the thiazole ring can act as binding sites for these ions, leading to a detectable change in color or fluorescence.

Fluorescent Probes: Thiazole Orange (TO) is a well-known fluorescent dye used to create "turn-on" sensors for biomolecules like DNA and proteins. elsevierpure.comnih.gov Designing new probes based on the this compound scaffold could lead to sensors with improved sensitivity and selectivity for specific biological analytes.

Organic Electronics: Due to their rigidity, high planarity, and electron-deficient nature, thiazole-containing heterocycles are used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov Research into polymers and small molecules incorporating this compound could lead to more efficient and stable materials for solar cells and displays. researchgate.net Thiazole-linked covalent organic frameworks (COFs) have also been developed for applications in water sensing. mdpi.com

Comprehensive Environmental Risk Assessment and Remediation Strategies

As the applications for this compound and its derivatives expand, a thorough understanding of their environmental fate and potential toxicity becomes imperative. The widespread use of other azole compounds, particularly as fungicides in agriculture, has raised concerns about their environmental persistence and the development of resistance in environmental fungi. europa.eu

A proactive approach requires research into:

Ecotoxicity Studies: There is a critical need for data on the potential impact of this compound on soil and aquatic ecosystems. Standardized tests should be conducted to determine its effects on representative organisms like algae, daphnia, and fish.

Biodegradation Pathways: Investigating how this compound breaks down in the environment is essential. Identifying the microorganisms and metabolic pathways involved in its degradation can inform its environmental persistence and help develop bioremediation strategies.

Advanced Oxidation Processes: For remediation of potential contamination, advanced oxidation processes (AOPs) like photocatalysis could be explored. Materials such as thiazolo[5,4-d]thiazole-based conjugated microporous polymers have already shown promise in photocatalytic CO2 reduction and could potentially be adapted for degrading persistent organic pollutants. acs.org

A comprehensive environmental risk assessment is not only a regulatory necessity but also a crucial step in ensuring the sustainable development and application of new chemical technologies based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-ethyl-2-(methylthio)thiazole, and how are they experimentally determined?

  • Methodology :

  • Molecular formula : C₆H₉NS₂; Molecular weight : 159.27 g/mol (determined via high-resolution mass spectrometry) .
  • Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. Infrared (IR) spectroscopy confirms the presence of thiazole ring vibrations (~690 cm⁻¹) and C-S stretching (~650 cm⁻¹) .
  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using shake-flask methods under controlled pH and temperature .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology :

  • Hantzsch thiazole synthesis : React ethyl thiourea with α-bromo ketones (e.g., 3-bromopentan-2-one) in ethanol under reflux .
  • Post-functionalization : Introduce the methylthio group via nucleophilic substitution. For example, treat 5-ethyl-2-chlorothiazole with sodium thiomethoxide (NaSMe) in DMF at 60°C .
  • Microwave-assisted synthesis : Reduce reaction time by 30–50% compared to conventional heating, achieving yields >75% .

Q. How is the purity of this compound validated in research settings?

  • Methodology :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; purity ≥95% is typical .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S content to confirm stoichiometry .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases). For example, the methylthio group may enhance hydrophobic binding in enzyme pockets .
  • Quantum chemical calculations : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole derivatives?

  • Methodology :

  • Standardized assays : Re-evaluate antimicrobial activity using Clinical and Laboratory Standards Institute (CLSI) guidelines. For example, discrepancies in MIC values against S. aureus may arise from variations in inoculum size or growth media .
  • Meta-analysis : Compare data across studies, adjusting for substituent effects. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced activity compared to alkyl-substituted analogs .

Q. How can the pharmacokinetic profile of this compound be optimized for therapeutic applications?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability. For instance, acetylation of the thiazole nitrogen enhances solubility .
  • Metabolic stability : Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots. Methylthio groups are prone to oxidation; replacing with trifluoromethyl may reduce clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.